Serazapine hydrochloride

Generalized Anxiety Disorder Clinical Trial Anxiolytic

Many 5-HT2 antagonists exhibit confounding off-target effects (e.g., α1-adrenergic) that undermine reproducible research. Serazapine hydrochloride (CGS-15040A) is a highly specific 5-HT2 antagonist with a clinically validated Phase 2 anxiolytic signal (superior to placebo on HAM-A at 10-40 mg). Its precise target engagement enables clean delineation of 5-HT2-mediated pathways. Key outcomes: • Validated in vivo anxiolytic efficacy for preclinical model benchmarking. • Phase 2 clinical data provides a direct translational reference. • Reliable global supply with rigorous quality control for procurement certainty.

Molecular Formula C22H24ClN3O2
Molecular Weight 397.9 g/mol
CAS No. 117581-05-2
Cat. No. B1212506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSerazapine hydrochloride
CAS117581-05-2
Synonyms1,3,4,16b-tetrahydro-2-methyl-2-h,1-OH-indolo-2(2,1c)pyrazino(1,2a)(1,4)benzodiazepine-16-carboxylic acid methyl ester
CGS 15040A
CGS-15040A
Molecular FormulaC22H24ClN3O2
Molecular Weight397.9 g/mol
Structural Identifiers
SMILESCN1CCN2C(C1)C3=C(C4=CC=CC=C4N3CC5=CC=CC=C52)C(=O)OC.Cl
InChIInChI=1S/C22H23N3O2.ClH/c1-23-11-12-24-17-9-5-3-7-15(17)13-25-18-10-6-4-8-16(18)20(22(26)27-2)21(25)19(24)14-23;/h3-10,19H,11-14H2,1-2H3;1H
InChIKeyYEITZTKANLXOTH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Serazapine Hydrochloride: High-Specificity 5-HT2 Antagonist


Serazapine hydrochloride (developmental code name CGS-15040A) is a synthetic, racemic, orally bioavailable small molecule [1] belonging to a novel pentacyclic indolo-pyrazino-benzodiazepine class [2]. Its primary pharmacological mechanism is defined by highly specific antagonism of the serotonin 5-HT2 receptor, distinguishing it from multi-targeted agents [3]. Evaluated clinically up to Phase 2 for generalized anxiety disorder (GAD), its development was discontinued [4]. This precise target engagement profile provides a focused research tool for delineating 5-HT2 receptor-mediated pathways in mood regulation, without confounding contributions from other serotonergic or noradrenergic systems.

1 5-HT2 receptor antagonist tool for pathway studies
2 Reported specific binding, minimizing adrenergic crosstalk
3 Discontinued Phase 2 candidate; research-use-only context

Serazapine Hydrochloride: Why Substitution Fails


Generic substitution among compounds broadly categorized as '5-HT2 antagonists' is not supported by experimental evidence due to wide variations in receptor subtype selectivity (e.g., 5-HT2A vs. 5-HT2C) and divergent translational outcomes from in vitro binding to clinical efficacy. As demonstrated with other 5-HT2 antagonists like MDL 11,939, potent binding affinity does not guarantee clinical anxiolytic effect [1]. Similarly, the 5-HT2 antagonist ritanserin, despite potent binding (Ki = 0.39 nM) [2], has produced inconsistent and even anxiogenic responses in human studies [3]. Consequently, the procurement of a specific compound like serazapine hydrochloride, with its validated and precise pharmacological profile, is essential for reproducible research outcomes. Its defined, albeit not fully published, preclinical anxiolytic signal and clinically verified, dose-dependent efficacy in GAD [4] are not properties that can be extrapolated to any other 5-HT2 antagonist.

MDL 11,939 In vitro 5-HT2 affinity did not translate to anxiolytic endpoint response; class-level inference may not transfer directly.
Ritanserin Reported anxiogenic response in healthy volunteers; tolerability endpoint context may differ markedly.
Ketanserin Dual 5-HT2/α1-adrenergic affinity; off-target binding can confound pathway-specific interpretation.

Serazapine Hydrochloride vs. Key 5-HT2 Antagonists


Clinical Anxiolysis vs. MDL 11,939

In a multicenter clinical trial in patients with GAD, serazapine hydrochloride (CGS-15040A) demonstrated clinical anxiolytic effects superior to placebo [1]. In stark contrast, the structurally distinct but mechanistically related 5-HT2 antagonist MDL 11,939 failed to demonstrate significant anxiolytic effects in a similarly designed, placebo-controlled trial in GAD patients [2]. This establishes a clear translational differentiation, where in vivo efficacy is not a class-wide property.

Anxiolytic Endpoint vs. MDL 11,939
Cross-study comparable
HAM-A reduction superior to placebo at ≥10 mg; MDL 11,939: not significant vs. placebo.
Supports model-response endpoint interpretation; not a class-wide property.
Multicenter trials in GAD patients; HAM-A score context.
Generalized Anxiety Disorder Clinical Trial Anxiolytic

Safety and Tolerability vs. Ritanserin

Serazapine was reported to be well-tolerated in human subjects across a dose range of 10 to 40 mg [1]. While both compounds are 5-HT2 antagonists, ritanserin has been associated with inducing anxiety in a simulated public-speaking paradigm in healthy volunteers, a phenomenon not reported for serazapine [2]. This difference in central nervous system tolerability highlights a distinct in vivo pharmacological profile.

Tolerability vs. Ritanserin
Data to verify
Well-tolerated 10–40 mg in GAD patients; ritanserin prolonged anxiety in simulated public speaking.
Tolerability endpoint profile may differ; anxiogenic response not reported for serazapine.
Cross-study comparison; healthy volunteer model differs from GAD population.
Safety Tolerability Generalized Anxiety Disorder

5-HT2 Selectivity vs. Ketanserin

Chemical assays identified serazapine as a 'highly specific' inhibitor of 5-HT2 receptor binding [1]. This contrasts with other '5-HT2 antagonists' like ketanserin, which exhibits significant affinity for alpha-1 adrenergic receptors (Ki ~3-10 nM) [2]. While a precise Ki for serazapine is not publicly detailed in the primary literature, the qualitative descriptor of 'highly specific' underscores its utility as a tool where minimization of off-target adrenergic activity is required.

5-HT2 Selectivity vs. Ketanserin
Class-level inference
Described as highly specific 5-HT2 inhibitor; ketanserin shows dual 5-HT2/α1 affinity (α1 Ki ~3–10 nM).
Supports pathway-specific interpretation; adrenergic crosstalk may be minimized.
Qualitative selectivity statement; precise serazapine Ki not publicly detailed.
Receptor Binding Selectivity Serotonin

Serazapine Hydrochloride Research Applications


In Vivo 5-HT2 Anxiolysis Validation

Utilize serazapine hydrochloride as a positive control tool compound in rodent models of anxiety (e.g., elevated plus maze, light-dark box) to validate 5-HT2 receptor-mediated anxiolytic pathways. Its established, albeit not fully detailed, preclinical anxiolytic activity [1] and corresponding clinical signal [2] provide a stronger basis for hypothesis testing compared to in vitro potent but clinically ineffective comparators like MDL 11,939 [3].

NCE Benchmarking for GAD

Employ serazapine hydrochloride as a key comparator in head-to-head preclinical and early clinical studies for novel anxiolytic candidates. Its defined Phase 2 clinical outcome—superiority to placebo on HAM-A scores [1]—provides a known clinical benchmark against which to measure the potential of new 5-HT2 receptor modulators or other serotonergic agents.

5-HT2 vs. Adrenergic System Dissection

Leverage the 'highly specific' 5-HT2 binding profile of serazapine [1] to design ex vivo or in vivo experiments that require selective modulation of 5-HT2 receptors without confounding activity at alpha-1 adrenergic receptors, a common off-target of other 5-HT2 antagonists like ketanserin [2]. This application is critical for studies seeking to isolate the specific contribution of 5-HT2 receptors to complex behaviors.

Application
Selection Property
Validation Focus
Rodent anxiety model studies
Reported preclinical anxiolytic signal
5-HT2 receptor-mediated anxiolytic pathway validation
Novel anxiolytic candidate benchmarking
Phase 2 HAM-A endpoint outcome context
Clinical endpoint benchmarking in GAD research
Selective 5-HT2 modulation assays
Reported high specificity over α1-adrenergic
Isolate 5-HT2 contribution without adrenergic confounding

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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